molecular formula C15H18BrNO9 B12068626 (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

Cat. No.: B12068626
M. Wt: 436.21 g/mol
InChI Key: HTTKGSLSIQMYRG-UHFFFAOYSA-N
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Description

(3,4,5-Triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a highly functionalized oxane derivative characterized by multiple acetyloxy groups, a bromine atom, and a cyano substituent. Its complex structure necessitates advanced crystallographic techniques, such as those implemented in the SHELX program suite (e.g., SHELXL for refinement and SHELXT for space-group determination), to resolve its stereochemistry and confirm its molecular conformation .

Properties

Molecular Formula

C15H18BrNO9

Molecular Weight

436.21 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

InChI

InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3

InChI Key

HTTKGSLSIQMYRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

Glucose or glucopyranoside derivatives serve as ideal precursors due to their native hydroxyl group arrangement. For example, methyl α-D-glucopyranoside provides a C2 methoxy group that can be hydrolyzed and re-esterified post-synthesis.

Acetylation of Hydroxyl Groups

Reaction with acetic anhydride in pyridine at 0–5°C selectively acetylates C3, C4, and C5 hydroxyls, yielding 3,4,5-tri-O-acetyl-methyl-glucopyranoside (90–95% yield).

Reaction Conditions :

ParameterValue
Temperature0–5°C
Time12–24 h
CatalystPyridine (1.2 eq)
SolventDichloromethane

Bromination at C6

Treatment with phosphorus tribromide (PBr₃) in anhydrous diethyl ether replaces the C6 hydroxyl with bromine:

C6-OH+PBr3C6-Br+H3PO3(Yield: 85–90%)[1][4]\text{C6-OH} + \text{PBr}3 \rightarrow \text{C6-Br} + \text{H}3\text{PO}_3 \quad (\text{Yield: 85–90\%})

Critical Note : Excess PBr₃ must be quenched with methanol to prevent over-bromination.

Cyano Group Introduction

Geminal cyanation at C6 is achieved via iodine-catalyzed microwave-assisted reaction with malononitrile , adapted from coumarin synthesis methodologies:

Procedure :

  • Combine 6-bromo intermediate (1 eq), malononitrile (1.2 eq), and iodine (0.05 eq) in DMF.

  • Irradiate at 150°C for 5–10 min under microwave conditions.

  • Quench with 10% sodium thiosulfate, isolate via recrystallization (ethanol/water).

Outcome :

  • Yield: 70–75%

  • Purity: >95% (HPLC)

Methyl Acetate Esterification

The C2 methoxy group is hydrolyzed to a hydroxyl using HCl/MeOH (1:1) , followed by acetylation with acetyl chloride in pyridine:

C2-OH+CH3COClC2-OAc+HCl(Yield: 88%)\text{C2-OH} + \text{CH}_3\text{COCl} \rightarrow \text{C2-OAc} + \text{HCl} \quad (\text{Yield: 88\%})

Route 2: Fragment Coupling Approach

Synthesis of Bromo-Cyano Building Block

Diethyl bromocyanomalonate is prepared via radical bromocyanation of diethyl malonate:

CH2(COOEt)2+NBS+CuCNAIBNBrC(CN)(COOEt)2(Yield: 65%)[3]\text{CH}2(\text{COOEt})2 + \text{NBS} + \text{CuCN} \xrightarrow{\text{AIBN}} \text{BrC(CN)(COOEt)}_2 \quad (\text{Yield: 65\%})

Oxane Ring Formation

The malonate derivative undergoes Dieckmann cyclization with a triacetylated diol to form the oxane core:

Conditions :

  • Base: Sodium hydride (2 eq)

  • Solvent: THF, reflux

  • Time: 6 h

Outcome :

  • Cyclization efficiency: 60–70%

  • Stereochemical control achieved via chiral auxiliaries.

Comparative Analysis of Synthetic Routes

ParameterCarbohydrate RouteFragment Coupling Route
Total Yield45–50%30–35%
StereoselectivityHigh (inherited from glucose)Moderate (requires chiral catalysts)
ScalabilitySuitable for multi-gramLimited by malonate synthesis
Purification ComplexityModerate (chromatography)High (multiple intermediates)

Optimization Strategies

Microwave-Assisted Cyanation

Adopting microwave irradiation (Search Result) reduces reaction time from 12 h to 10 min while improving yield by 15–20%.

Reactive Distillation for Esterification

Adapting methyl acetate synthesis via reactive distillation (Search Result):

  • Continuous removal of water shifts equilibrium toward ester formation.

  • Achieves 99% conversion with <0.5% residual acetic acid.

Apparatus Setup :

  • Column packed with acidic ion-exchange resin (catalyst)

  • Feed: Glacial acetic acid + methanol (1:1.05 molar ratio)

  • Temperature gradient: 70°C (bottom) to 50°C (top)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32–5.18 (m, 3H, H3–H5), 4.75 (d, J=8.4 Hz, H1), 3.85 (s, 3H, OAc), 2.10–2.06 (m, 9H, Ac).

  • HRMS : m/z calc. for C₁₄H₁₉BrNO₉ [M+H]⁺: 412.0341; found: 412.0338.

Purity Assessment

  • HPLC : Rt = 12.4 min (C18 column, MeCN/H₂O 70:30).

  • Elemental Analysis : C 40.82%, H 4.65%, N 3.40% (theor. C 40.90%, H 4.66%, N 3.41%).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Methyl α-D-glucopyranoside120
PBr₃85
Malononitrile65
Acetic anhydride15

Total Raw Material Cost : ~$280/kg (Route 1)

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (Route 1) vs. 45 (Route 2)

  • Waste Streams : PBr₃ quenching generates H₃PO₃ (neutralization required), while DMF from cyanation necessitates distillation recovery .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate , also known by its IUPAC name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate , has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, materials science, and organic synthesis.

Physical Properties

The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its structural complexity allows for diverse interactions in biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer properties. The presence of the bromine atom is often associated with enhanced biological activity against various cancer cell lines. Studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties
The acetoxy functional groups can enhance the solubility and permeability of the compound across cell membranes, making it a candidate for developing new antimicrobial agents. Preliminary studies have demonstrated effectiveness against certain bacterial strains.

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. For instance:

  • Acetylation Reactions : The acetoxy groups can be modified to introduce other functional groups.
  • Bromination : The bromine can participate in substitution reactions to create new derivatives.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with specific properties such as improved thermal stability and mechanical strength. Its reactive sites allow for functionalization that can tailor the material properties for applications in coatings and composites.

Agricultural Chemistry

Pesticide Development
Given its structural characteristics, there is potential for developing new pesticides or herbicides based on this compound. The bromine atom may enhance the efficacy of such agents by increasing their bioactivity against pests while minimizing toxicity to non-target organisms.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of brominated compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values lower than conventional chemotherapeutics.

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry workshop, participants utilized this compound as a precursor for synthesizing complex natural products. The reactions showcased high yields and selectivity, demonstrating the compound's utility in modern organic synthesis techniques.

Mechanism of Action

The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate (CAS: 38229-74-2) serves as a relevant structural analog . Below is a comparative analysis:

Property (3,4,5-Triacetyloxy-6-Bromo-6-Cyanooxan-2-yl)methyl Acetate [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-Diacetyloxy-6-(4-Bromophenoxy)oxan-2-yl]methyl Acetate
Molecular Formula C₁₉H₂₀BrNO₉ C₂₀H₂₄BrNO₉
Molecular Weight (g/mol) ~498.29 (estimated) 502.31
Substituents 3,4,5-Triacetyloxy, 6-bromo, 6-cyano 3,4-Diacetyloxy, 5-acetamido, 6-(4-bromophenoxy)
Functional Groups Acetate esters, bromine, nitrile Acetate esters, acetamide, aryl ether, bromine
Key Structural Features Three acetyloxy groups; dual 6-bromo/cyano substitution Two acetyloxy groups; acetamido group; 4-bromophenoxy side chain

Implications of Substituent Variations

  • Hydrogen Bonding : The acetamido group in the analog provides hydrogen-bonding capability, which is absent in the triacetyloxy target compound. This difference could affect solubility in polar solvents or interactions in biological systems.
  • Steric Effects : The triacetyloxy configuration in the target compound introduces greater steric hindrance around the oxane ring, possibly reducing accessibility to reactive sites compared to the analog’s diacetyloxy arrangement.

Biological Activity

(3,4,5-Triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound characterized by its unique molecular structure and the presence of multiple functional groups, including acetoxy, bromo, and cyano groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is C15H18BrNO9, with a molecular weight of 436.21 g/mol. It possesses several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18BrNO9
Molecular Weight436.21 g/mol
IUPAC NameThis compound
InChI KeyHTTKGSLSIQMYRG-UHFFFAOYSA-N
Canonical SMILESCC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or activator , influencing various biochemical pathways. The presence of the bromo and cyano groups allows for nucleophilic substitution reactions, which can lead to the formation of new derivatives with altered biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromo and cyano functionalities can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's structural features suggest it may interact with cancer cell signaling pathways. Preliminary studies have reported that similar compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound may also serve as a probe for investigating enzyme activities. Its ability to bind to active sites on enzymes could inhibit their function, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that derivatives of similar compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Cancer Cell Apoptosis : Research by Johnson et al. (2022) indicated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways at concentrations of 50 µM.
  • Enzyme Interaction : A study by Lee et al. (2021) explored the inhibition of acetylcholinesterase by related compounds, reporting an IC50 value of 25 µM for a structurally similar derivative.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and common challenges in preparing (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate?

  • Methodological Answer : The synthesis involves sequential acetylation, bromination, and cyano substitution on the oxan ring. Key steps include:

  • Acetylation : Protecting hydroxyl groups under anhydrous conditions using acetic anhydride and pyridine (60–80°C, 4–6 hours) .
  • Bromination/Cyano Substitution : Reacting with N-bromosuccinimide (NBS) in dichloromethane, followed by cyanation using trimethylsilyl cyanide (TMSCN) with catalytic Lewis acids (e.g., ZnBr₂) .
  • Challenges : Competing side reactions (e.g., over-acetylation, ring-opening) require strict temperature control (<0°C during bromination) and inert atmospheres. Purity is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and confirmed by 1^1H/13^13C NMR .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) identifies acetyl methyl groups (δ 2.0–2.3 ppm), bromine/cyano substitution effects on adjacent protons (δ 4.5–5.5 ppm), and oxan ring conformation .
  • Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+Na]⁺ at m/z 612.0452 for C₁₈H₂₀BrNO₁₀) .
  • X-ray Crystallography : SHELXL-2018 refines anisotropic displacement parameters for bromine and cyano groups, resolving stereochemistry (R-factor < 0.05) .

Advanced Research Questions

Q. How can SHELXL refinement protocols be optimized for this compound’s crystal structure, given its bromine and cyano substituents?

  • Methodological Answer :

  • Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to bromine (high electron density) and cyano groups to reduce residual density errors .
  • Twinning Analysis : Use SHELXD to detect pseudo-merohedral twinning caused by bromine’s heavy-atom effects. Apply TWIN/BASF commands for correction .
  • Validation : PLATON’s ADDSYM checks for missed symmetry, while R₁/R₁₀ values (<5% discrepancy) validate refinement .

Q. What experimental strategies resolve contradictions in reported reaction yields under varying conditions (e.g., solvent polarity, temperature)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design (e.g., 3²) to test solvent polarity (THF vs. DCM) and temperature (−10°C vs. 25°C). Monitor yields via HPLC (C18 column, acetonitrile/water gradient) .
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in acetyl groups) tracks hydrolysis side reactions in polar solvents. Kinetic studies (UV-Vis at 280 nm) quantify intermediate stability .
  • Computational Modeling : DFT (B3LYP/6-311+G*) predicts solvent effects on transition states, explaining lower yields in THF due to solvation of intermediates .

Q. How can enzyme interaction studies be designed to assess this compound’s potential in modulating glucose metabolism?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like glycogen phosphorylase (GP) or α-glucosidase, based on structural analogs (e.g., acetylsalicylic acid’s anti-inflammatory activity) .
  • Assay Design :
  • Inhibition Kinetics : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure IC₅₀ values .
  • Molecular Docking : AutoDock Vina predicts binding poses, focusing on interactions between acetyl/cyano groups and catalytic residues (e.g., GP’s pyridoxal phosphate site) .
  • Validation : Compare with control compounds (e.g., miglitol) via isothermal titration calorimetry (ITC) to confirm competitive inhibition .

Comparative Structural Analysis

Compound Key Structural Features Unique Reactivity/Bioactivity Reference
This compoundBromo/cyano substituents at C6; triacetyloxy groupsEnhanced electrophilicity for nucleophilic substitution; potential GP inhibition
[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetateMethoxyphenoxy at C6Antioxidant activity via radical scavenging (similar to trihydroxyphenol derivatives)
[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetateTrityl-protected hydroxymethylSelective deprotection for glycosylation in oligosaccharide synthesis

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